molecular formula C14H15IN2O B14903299 N-(1-cyanocyclohexyl)-3-iodobenzamide

N-(1-cyanocyclohexyl)-3-iodobenzamide

Cat. No.: B14903299
M. Wt: 354.19 g/mol
InChI Key: NQTQTVTZXOKCGY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-3-iodobenzamide is a chemical compound that features a unique combination of a cyanocyclohexyl group and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-3-iodobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3-iodobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: N-(1-cyanocyclohexyl)-3-aminobenzamide or N-(1-cyanocyclohexyl)-3-thiobenzamide.

    Reduction: N-(1-aminocyclohexyl)-3-iodobenzamide.

    Oxidation: N-(1-cyanocyclohexyl)-3-carboxybenzamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the iodinated benzamide moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide
  • N-(1-cyanocyclohexyl)formamide
  • (1-cyanocyclohexyl)acetic acid

Uniqueness

N-(1-cyanocyclohexyl)-3-iodobenzamide is unique due to the presence of both a cyano group and an iodinated benzamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15IN2O

Molecular Weight

354.19 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-3-iodobenzamide

InChI

InChI=1S/C14H15IN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18)

InChI Key

NQTQTVTZXOKCGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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